molecular formula C15H12N4O B136640 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- CAS No. 130421-48-6

1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-

Cat. No. B136640
M. Wt: 264.28 g/mol
InChI Key: KZRJWTXLLXLCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- (referred to as PP2A inhibitor compound) is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein phosphatase 2A (PP2A), an essential enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression, cell growth, and apoptosis. PP2A inhibitor compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism Of Action

1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound exerts its effects by inhibiting the activity of protein phosphatase 2A (1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-), an essential enzyme that regulates various cellular processes, including cell cycle progression, cell growth, and apoptosis. By inhibiting 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound can induce apoptosis in cancer cells, inhibit the growth of tumors, and have antiviral effects against several viruses. In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to have neuroprotective effects by inhibiting the activity of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, which is involved in the pathogenesis of neurodegenerative disorders.

Biochemical And Physiological Effects

1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and have antiviral effects against several viruses. In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to have neuroprotective effects by inhibiting the activity of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, which is involved in the pathogenesis of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has several advantages for lab experiments, including its potent inhibitory effects on 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound, including:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent and selective 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitors.
3. Investigation of the potential synergistic effects of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound with other anticancer agents.
4. Studies to determine the molecular mechanisms underlying the neuroprotective effects of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound.
5. Investigation of the potential therapeutic applications of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound in other diseases, such as autoimmune disorders and metabolic diseases.

Synthesis Methods

1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound can be synthesized by various methods, including the reaction of 5-phenyl-2-pyridinecarboxylic acid with hydrazine hydrate to form 5-phenylpyrazole-3-carboxylic acid hydrazide. The resulting hydrazide can be further reacted with various substituted pyridinecarboxaldehydes to form 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound.

Scientific Research Applications

1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to have antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus (HIV). In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

130421-48-6

Product Name

1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

3-phenyl-N-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-9-16-14)13-10-12(18-19-13)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,16,17,20)

InChI Key

KZRJWTXLLXLCAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3

Other CAS RN

130421-48-6

synonyms

5-phenyl-N-pyridin-2-yl-2H-pyrazole-3-carboxamide

Origin of Product

United States

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